2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
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Overview
Description
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine typically involves the formation of the oxazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted oxazoles and amines, such as:
- 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
- 2-[5-(Chloromethyl)-1,2-oxazol-3-yl]propan-2-amine
- 2-[5-(Methyl)-1,2-oxazol-3-yl]propan-2-amine .
Uniqueness
The uniqueness of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10F2N2O |
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Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine |
InChI |
InChI=1S/C7H10F2N2O/c1-7(2,10)5-3-4(6(8)9)12-11-5/h3,6H,10H2,1-2H3 |
InChI Key |
CWLYKOPSGIKXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)F)N |
Origin of Product |
United States |
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